molecular formula C18H25FN2O2 B3027954 tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox CAS No. 1439900-44-3

tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

Cat. No. B3027954
CAS RN: 1439900-44-3
M. Wt: 320.4
InChI Key: HOZRRRFDTIMBRO-UHFFFAOYSA-N
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Description

The compound tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a complex organic molecule that is likely to have a spirocyclic structure based on its name. This structure typically involves a quinoline moiety, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of a piperidine ring, which is a six-membered heterocyclic amine, suggests that the compound may have potential biological activity. The tert-butyl group is a common bulky substituent that can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and functionalizations of existing rings. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a three-component reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . This suggests that similar synthetic strategies could be employed for the synthesis of tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate, potentially involving the functionalization of styrenes and quinolines.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate has been shown to have two independent molecules in the asymmetric unit, with the piperazine ring adopting a chair conformation . This information provides insight into the possible conformational preferences of the piperidine and quinoline rings in the tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate molecule.

Chemical Reactions Analysis

The tert-butyl group and the piperidine ring are common features in various chemical reactions. For example, the tert-butyl group can be involved in radical reactions due to its ability to stabilize adjacent positive charges or radical centers . The piperidine ring can participate in nucleophilic substitution reactions or act as a base in various organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate . The presence of tert-butyl groups can increase the steric bulk and influence the solubility and melting point of the compound. The fluorine atom in the molecule may also affect its reactivity and interactions with biological targets due to its electronegativity and ability to form hydrogen bonds.

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized as excellent chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. They are instrumental in asymmetric N-heterocycle synthesis, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, crucial in creating many natural products and therapeutically applicable compounds (Philip et al., 2020).

Synthesis of Vandetanib

Vandetanib synthesis has been reviewed and analyzed to identify suitable synthetic routes for industrial production. It was discovered that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate undergo various chemical transformations leading to vandetanib, highlighting the importance of tert-butyl derivatives in this process (Mi, 2015).

Synthesis of Spiropiperidines

Spiropiperidines have become increasingly popular in drug discovery programs due to their unique three-dimensional chemical space. The synthesis of 2-, 3-, and 4-spiropiperidines over the last decade has been extensively studied, with methodologies focusing on the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring (Griggs et al., 2018).

Corrosion Inhibition

Quinoline derivatives, including tert-butyl derivatives, are known for their effectiveness as anticorrosive materials. They form highly stable chelating complexes with surface metallic atoms, making them valuable in preventing metallic corrosion (Verma et al., 2020).

Environmental Chemistry

Methyl tert-butyl ether (MTBE), often used as an oxygenate and octane enhancer in gasoline, has raised environmental concerns. Studies on the decomposition of MTBE, particularly by adding hydrogen in a cold plasma reactor, highlight the environmental relevance of tert-butyl derivatives (Hsieh et al., 2011).

properties

IUPAC Name

tert-butyl 8-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-13-5-4-6-14(19)15(13)20-12-18/h4-6,20H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZRRRFDTIMBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C(=CC=C3)F)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110081
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 8′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439900-44-3
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 8′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 8′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 2
tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 3
tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 4
tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 5
tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 6
tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

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